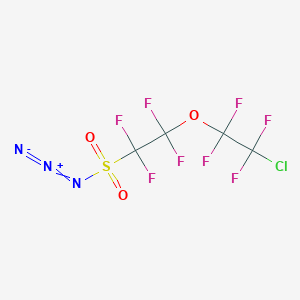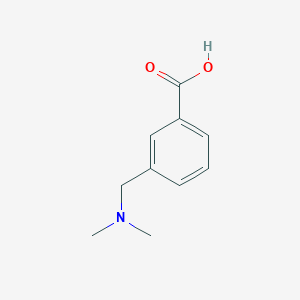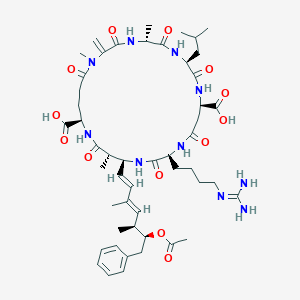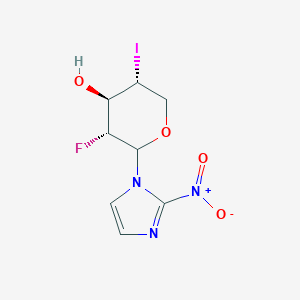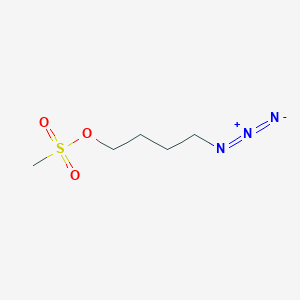
4-Azidobutyl methanesulfonate
Overview
Description
4-Azidobutyl methanesulfonate is an organic compound that features both an azide group and a methanesulfonate ester
Mechanism of Action
Target of Action
Methanesulfonate compounds are generally known to interact with various biological molecules, influencing their function and activity .
Mode of Action
It’s known that azide groups can act as a nucleophile, reacting with electrophilic centers in biological molecules . This can lead to changes in the structure and function of these molecules, potentially altering cellular processes.
Biochemical Pathways
Methanesulfonate compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Similar methanesulfonate compounds have been shown to be absorbed and distributed in the body, metabolized, and excreted . These properties can significantly impact the bioavailability of the compound.
Result of Action
The azide group’s potential to react with biological molecules could lead to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Azidobutyl methanesulfonate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Azidobutyl methanesulfonate can be synthesized through a multi-step process. One common method involves the reaction of 4-azidobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety measures due to the presence of the azide group, which can be explosive under certain conditions.
Chemical Reactions Analysis
Types of Reactions
4-Azidobutyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas are commonly used.
Major Products Formed
Substitution Reactions: Amines and other nitrogen-containing compounds.
Cycloaddition Reactions: Triazoles.
Reduction Reactions: Primary amines.
Scientific Research Applications
4-Azidobutyl methanesulfonate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Azidobutanol: Similar structure but lacks the methanesulfonate ester group.
Methanesulfonyl azide: Contains the methanesulfonate group but differs in the overall structure.
4-Azidobutyl chloride: Similar structure but with a chloride group instead of the methanesulfonate ester.
Uniqueness
4-Azidobutyl methanesulfonate is unique due to the presence of both the azide group and the methanesulfonate ester. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
IUPAC Name |
4-azidobutyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O3S/c1-12(9,10)11-5-3-2-4-7-8-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGXRBVFOCMRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572667 | |
| Record name | 4-Azidobutyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320573-75-9 | |
| Record name | 4-Azidobutyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


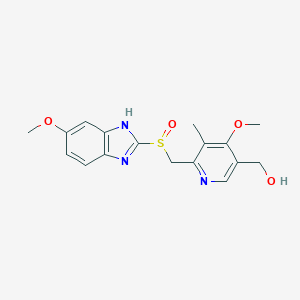
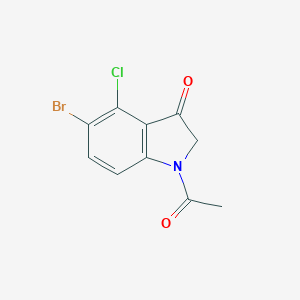

![2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone](/img/structure/B127759.png)

